molecular formula C10H16N2O2 B155082 (S)-1-Boc-2-cyanopyrrolidine CAS No. 228244-04-0

(S)-1-Boc-2-cyanopyrrolidine

Cat. No. B155082
M. Wt: 196.25 g/mol
InChI Key: MDMSZBHMBCNYNO-QMMMGPOBSA-N
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Description

(S)-1-Boc-2-cyanopyrrolidine is a compound that is not directly mentioned in the provided papers, but it is related to the structures and reactions discussed within them. The compound likely contains a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyano group. The (S) designation indicates that it has a specific stereochemistry, meaning that it is optically active.

Synthesis Analysis

The synthesis of related compounds involves selective lithiation and subsequent reactions with electrophiles. For example, N-Boc-2-phenylpiperidine and N-Boc-2-phenylpyrrolidine can be lithiated at the 2-position, allowing for the introduction of various substituents at this position . This methodology could potentially be adapted for the synthesis of (S)-1-Boc-2-cyanopyrrolidine by choosing appropriate electrophiles to introduce the cyano group.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-1-Boc-2-cyanopyrrolidine has been determined by X-ray analysis, which can confirm the stereochemistry at the quaternary center of the molecule . This technique would be essential for verifying the (S) configuration of the synthesized (S)-1-Boc-2-cyanopyrrolidine.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite diverse. For instance, the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides is a key step in the synthesis of natural bioactive compounds . Although this reaction does not directly pertain to (S)-1-Boc-2-cyanopyrrolidine, it demonstrates the reactivity of pyrrolidine derivatives under reducing conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Boc-2-cyanopyrrolidine would likely be influenced by the presence of the Boc group and the cyano group. The Boc group is a common protecting group that can be removed under acidic conditions, while the cyano group can participate in various chemical reactions, such as nucleophilic addition or being transformed into carboxylic acids or amides. The chiral center may also affect the compound's physical properties, such as its boiling point, melting point, and solubility in different solvents.

Relevant Case Studies

While the provided papers do not discuss case studies involving (S)-1-Boc-2-cyanopyrrolidine, they do provide insight into the synthesis and use of similar compounds. For example, a chiral diamine ligand derived from a pyrrolidine structure was used for Cu(II)-catalyzed Henry reactions, achieving high yields and enantiocontrol . This showcases the potential application of pyrrolidine derivatives in asymmetric synthesis, which could be relevant for the development of (S)-1-Boc-2-cyanopyrrolidine-based catalysts or pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : (S)-1-Boc-2-cyanopyrrolidine is used in enantioselective synthesis of pharmaceutically relevant compounds, particularly those with a quaternary stereocenter. This process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, with specific conditions enhancing lithiation effectiveness (Sheikh et al., 2012).

  • Configurationally Stable Derivatives : Studies on N-Boc-2-lithio-2-arylpyrrolidines and -piperidines show they are configurationally stable at certain temperatures, making them useful in synthetic applications where enantiopurity is crucial (Beng et al., 2012).

  • Chemoenzymatic Synthesis : Chemoenzymatic approaches have been used to synthesize N-Boc protected derivatives with high diastereo- and enantioselectivity, demonstrating the compound’s versatility in synthetic chemistry (Haddad & Larchevěque, 2005).

Biomedical Applications

  • Dipeptidyl Peptidase IV Inhibition : Cyanopyrrolidine derivatives, including those related to (S)-1-Boc-2-cyanopyrrolidine, have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes. These findings have led to the development of drugs like vildagliptin and saxagliptin (Peters, 2007).

  • Cathepsin Inhibition : Cyanopyrrolidine-based compounds are potent inhibitors of cathepsins K and L, enzymes involved in bone resorption and potentially other pathological processes. This highlights their potential therapeutic applications (Falgueyret et al., 2001).

  • Neuroprotective Effects : Novel cyanopyrrolidine-based prolyl oligopeptidase inhibitors exhibit antiamnesic effects in rat models of amnesia, suggesting their potential in treating neuropsychiatric disorders and neurodegenerative diseases (Zolotov et al., 2021).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.


Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound.


Please note that this is a general approach and may not cover all aspects relevant to your specific needs. Always consult with a qualified professional or expert in the field for accurate information.


properties

IUPAC Name

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426237
Record name (S)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-cyanopyrrolidine

CAS RN

228244-04-0
Record name (S)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Watanabe, T Ide, M Ono - Chemical and Pharmaceutical Bulletin, 2023 - jstage.jst.go.jp
It is generally accepted that the orexin 2 receptor (OX 2 R) plays a critical role in the arousal-promoting function, and in vivo imaging of OX 2 R is expected to contribute to elucidation of …
Number of citations: 5 www.jstage.jst.go.jp
B Liu, YS Zubi, JC Lewis - Dalton Transactions, 2023 - pubs.rsc.org
Artificial metalloenzymes (ArMs) can combine the unique features of both metal complexes and enzymes by incorporating a cofactor within a protein scaffold. Herein, we describe a …
Number of citations: 1 pubs.rsc.org
C Brotschi, MH Bolli, J Gatfield, B Heidmann… - …, 2020 - Wiley Online Library
The orexin system is responsible for regulating the sleep‐wake cycle. Suvorexant, a dual orexin receptor antagonist (DORA) is approved by the FDA for the treatment of insomnia …
C Brotschi, C Roch, J Gatfield, A Treiber… - …, 2019 - Wiley Online Library
The orexin system plays an important role in the regulation of wakefulness. Suvorexant, a dual orexin receptor antagonist (DORA) is approved for the treatment of primary insomnia. …

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